molecular formula C16H13F3N2O4 B10976659 Methyl 2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzoate

Methyl 2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzoate

Cat. No.: B10976659
M. Wt: 354.28 g/mol
InChI Key: XNDQOIUDDIHCCW-UHFFFAOYSA-N
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Description

METHYL 2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)BENZOATE is a chemical compound known for its unique structure and properties. It contains a trifluoromethoxy group, which is a fluorinated substituent that imparts increased stability and lipophilicity to the molecule . This compound is used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

One common synthetic route involves the reaction of 4-(trifluoromethoxy)aniline with methyl 2-aminobenzoate under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

METHYL 2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)BENZOATE is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism by which METHYL 2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)BENZOATE exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with specific enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

METHYL 2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)BENZOATE can be compared with other compounds containing trifluoromethoxy groups, such as:

Properties

Molecular Formula

C16H13F3N2O4

Molecular Weight

354.28 g/mol

IUPAC Name

methyl 2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]benzoate

InChI

InChI=1S/C16H13F3N2O4/c1-24-14(22)12-4-2-3-5-13(12)21-15(23)20-10-6-8-11(9-7-10)25-16(17,18)19/h2-9H,1H3,(H2,20,21,23)

InChI Key

XNDQOIUDDIHCCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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